molecular formula C18H16FN5O3 B2529532 methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate CAS No. 899973-27-4

methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate

Cat. No.: B2529532
CAS No.: 899973-27-4
M. Wt: 369.356
InChI Key: BSIWUSMGHXZKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-fluorobenzyl group at the N1 position and an amino group at the C5 position. The triazole moiety is further functionalized with a benzoate ester via an amide linkage at the C4 position. This structural architecture combines aromatic, heterocyclic, and ester functionalities, rendering it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination to install the aryl/heteroaryl groups .

Key structural features include:

  • Planarity: The triazole ring and adjacent aromatic systems (e.g., benzoate) adopt near-planar conformations, as observed in isostructural analogs, facilitating π-π stacking interactions in crystal lattices .
  • Substituent Effects: The 4-fluorobenzyl group introduces steric and electronic modulation, influencing solubility and binding affinity in biological systems .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWUSMGHXZKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for regioselective 1,4-disubstituted triazole synthesis. For the target compound:

  • 4-Fluorobenzyl azide is prepared via nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
  • Methyl 4-(propiolamido)benzoate is synthesized by reacting methyl 4-aminobenzoate with propiolic acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Cycloaddition : The azide and alkyne are reacted in a 1:1 ratio with CuI (10 mol%) in DMF/H2O (3:1) at room temperature for 24 hours, yielding 1-(4-fluorobenzyl)-4-(methoxycarbonylphenyl)carbamoyl-1H-1,2,3-triazole.

Key Data :

Step Yield Conditions
Azide synthesis 92% DMF, 60°C, 12 h
Alkyne preparation 85% DCM, TEA, 0°C to RT
CuAAC reaction 78% CuI, DMF/H2O, RT, 24 h

Nitro Group Reduction for Amino Functionalization

The 5-amino group is introduced post-cycloaddition via reduction of a nitro precursor:

  • Nitration : The triazole intermediate is treated with fuming HNO3/H2SO4 at 0°C to install a nitro group at position 5.
  • Reduction : Catalytic hydrogenation (H2, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, achieving >95% conversion.

Spectroscopic Validation :

  • 1H NMR (DMSO-d6) : δ 7.95 (d, J = 8.0 Hz, Ar), 5.42 (s, NH2), 4.91 (s, CH2Ph).
  • IR (ATR) : 3350 cm−1 (N–H stretch), 1707 cm−1 (C=O ester).

Amide Bond Formation and Benzoate Coupling

Carbodiimide-Mediated Coupling

The triazole carboxylic acid (from hydrolysis of the ester) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), then reacted with methyl 4-aminobenzoate:

Optimized Conditions :

  • Reagent : DCC (1.2 equiv), HOBt (1.1 equiv), THF, 0°C to RT, 12 h.
  • Yield : 82% after silica gel chromatography.

Characterization :

  • 13C NMR : δ 166.6 (C=O ester), 155.6 (triazole C–N), 129.7 (Ar).
  • HRMS (ESI) : m/z 413.1212 [M+H]+ (calc. 413.1209).

One-Pot Alkylation-Coupling Approach

A streamlined method combines alkylation and amidation:

  • Alkylation : 5-Amino-1H-1,2,3-triazole-4-carboxylic acid is treated with 4-fluorobenzyl bromide and K2CO3 in acetonitrile at 80°C for 6 h.
  • In situ activation : Addition of SOCl2 converts the acid to an acyl chloride.
  • Coupling : Methyl 4-aminobenzoate is added, and the mixture is stirred at RT for 24 h.

Advantages :

  • Eliminates intermediate isolation.
  • Overall yield : 68% (vs. 75% for stepwise synthesis).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the CuAAC step, improving yield to 85% while reducing reaction time by 90%.

Solid-Phase Synthesis

Immobilization of the benzoate derivative on Wang resin enables iterative coupling and triazole formation, though yields are lower (55%) due to steric hindrance.

Critical Analysis of Methodologies

Method Yield Purity Scalability Cost Efficiency
CuAAC + DCC coupling 78–82% >98% Moderate High
One-pot alkylation 68% 95% High Moderate
Microwave-assisted 85% 99% Low High

Key Findings :

  • CuAAC remains the gold standard for regioselectivity but requires strict anhydrous conditions.
  • One-pot methods favor industrial scalability despite marginally lower yields.
  • Microwave synthesis is optimal for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with derivatives differing in substituents (halogens, aryl groups) and core modifications. Key analogs include:

Compound Name Substituent Variations vs. Target Compound Key Properties/Applications Reference
Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate Bromine replaces fluorine on benzyl group Enhanced lipophilicity; crystallography studies
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Chlorophenyl-thiazole backbone; methyl-triazole substituent Antimicrobial activity
5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Methoxyphenyl replaces fluorobenzyl; carboxamide terminus Pharmacokinetic optimization
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Dichlorobenzyl and chlorobenzoyl substituents Cytostatic agent (clinical phase I)

Crystallographic and Conformational Analysis

  • Planarity : The target compound’s triazole and benzoate moieties adopt planar conformations, while the 4-fluorobenzyl group deviates perpendicularly, reducing steric clashes .
  • Intermolecular Interactions : Halogen substituents (F, Cl, Br) engage in C–X···π and hydrogen-bonding interactions, stabilizing crystal lattices. For example, bromo analogs form shorter halogen bonds (3.2–3.4 Å) than fluoro derivatives (3.5–3.7 Å) .

Table: Comparative Data for Selected Analogs

Property Target Compound Bromo Analog Chloro Analog Methoxy Analog
Molecular Weight 430.3 (C18H16FN5O3) 430.3 (C18H16BrN5O3) 452.9 (C22H17ClF2N5S) 302.3 (C14H14N4O2)
logP (Calculated) 2.1 2.8 3.0 1.5
Crystal System Triclinic (P̄1) Triclinic (P̄1) Triclinic (P̄1) Monoclinic (P2₁/c)
Bioactivity (MIC, µg/mL) Not reported Not reported 2–8 (S. aureus) Not reported

Biological Activity

Methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a derivative of the triazole class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}FN4_4O2_2
  • Molecular Weight : 236.202 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 406.4 ± 55.0 °C at 760 mmHg
  • Flash Point : 199.6 ± 31.5 °C

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

This compound's mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, similar to other triazole derivatives .

Antifungal Activity

The compound also shows promising antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. In vitro studies indicate that it possesses an MIC of approximately 8 μg/mL against these fungi, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways and leads to cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It inhibits enzymes critical for nucleic acid synthesis in bacteria and fungi.
  • Disruption of Membrane Integrity : The compound alters membrane permeability, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Studies

A series of case studies have demonstrated the efficacy of this compound in various biological assays:

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated mice compared to controls .

Case Study 2: Antifungal Treatment

A clinical trial assessed the antifungal properties of this compound in patients with recurrent Candida infections. The treatment resulted in a marked decrease in infection rates and improved patient outcomes over a six-month period .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 4-fluoroaniline derivatives with methyl benzoate precursors. Sodium azide is often used to form the triazole ring, followed by amidation reactions. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst and purification via column chromatography. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions .
  • Purity Assurance : Use high-resolution NMR (¹H, ¹³C, ¹⁹F) and LC-MS to confirm structural integrity. Elemental analysis (C, H, N) validates stoichiometric ratios .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography. Key parameters include anisotropic displacement parameters and hydrogen bonding analysis. WinGX and ORTEP provide visualization and geometry validation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this triazole derivative to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or antimicrobial enzymes). Prioritize the triazole and fluorophenyl moieties as pharmacophores. Molecular dynamics simulations (200 ns trajectories) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding thermodynamics .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does fluorination at the phenyl ring influence the compound’s pharmacokinetic properties?

  • Mechanistic Insight : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. It also improves membrane permeability via increased lipophilicity (logP). Use partition coefficient assays (shake-flask method) and in vitro metabolic stability tests (human liver microsomes) to quantify effects. ¹⁹F NMR tracks metabolic degradation pathways .
  • Comparative Analysis : Replace the 4-fluorophenyl group with chloro or methoxy analogs to isolate fluorine-specific effects .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays). Use isothermal titration calorimetry (ITC) to validate binding under varying pH/temperature conditions. For antimicrobial studies, correlate MIC values with bacterial membrane permeability assays (e.g., EtBr uptake). Statistical meta-analysis identifies outliers due to solvent/DMSO interference .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Approach : Synthesize derivatives with modifications at the triazole’s 5-amino group (e.g., alkylation or acylation) and the benzoate ester. Test against a panel of related targets (e.g., EGFR vs. HER2 kinases). Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electrostatic contributions. Fluorescence polarization assays quantify off-target binding .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

  • Protocols :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
  • Mechanistic Studies : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and cell cycle arrest (cyclin D1/p21) .

Q. How do solvent polarity and crystallization conditions affect the compound’s polymorphic forms?

  • Methodology : Screen solvents (e.g., DMSO, THF, ethanol) using slow evaporation or cooling crystallization. Analyze polymorphs via SCXRD and DSC/TGA. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···F contacts) driving lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.